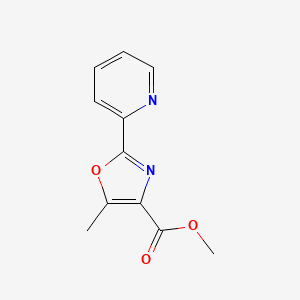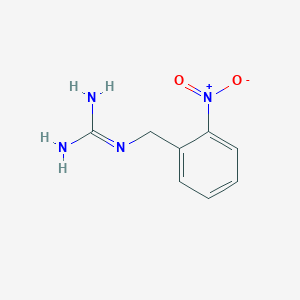
(2-Nitrobenzyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrobenzyl)guanidine is a compound that belongs to the class of guanidines, which are known for their versatile applications in various fields such as chemistry, biology, and medicine. Guanidines are characterized by their strong basicity and ability to form multiple hydrogen bonds, making them valuable in numerous chemical reactions and biological processes.
Preparation Methods
The synthesis of 1-(2-nitrobenzyl)guanidine typically involves the reaction of 2-nitrobenzyl chloride with guanidine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial production methods for guanidines, including 1-(2-nitrobenzyl)guanidine, often involve similar synthetic routes but on a larger scale. These methods may utilize continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(2-Nitrobenzyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using reagents like sodium azide or thiols.
Common reagents and conditions used in these reactions include:
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Nucleophiles: Sodium azide, thiols.
Major products formed from these reactions include amino derivatives, nitroso compounds, and substituted benzyl derivatives.
Scientific Research Applications
1-(2-Nitrobenzyl)guanidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex guanidine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections caused by multidrug-resistant bacteria.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1-(2-nitrobenzyl)guanidine involves its interaction with cellular membranes and proteins. The compound can bind to phospholipids in the cell membrane, leading to membrane disruption and increased permeability. This results in the dissipation of the proton motive force and accumulation of intracellular ATP, ultimately causing cell death. Additionally, the compound can interact with specific proteins and enzymes, inhibiting their function and leading to cellular dysfunction.
Comparison with Similar Compounds
1-(2-Nitrobenzyl)guanidine can be compared with other similar compounds such as:
1-(2-Aminobenzyl)guanidine: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
1-(2-Chlorobenzyl)guanidine: Contains a chlorine atom instead of a nitro group, resulting in different chemical properties and applications.
1-(2-Methylbenzyl)guanidine:
The uniqueness of 1-(2-nitrobenzyl)guanidine lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H10N4O2 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-[(2-nitrophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10N4O2/c9-8(10)11-5-6-3-1-2-4-7(6)12(13)14/h1-4H,5H2,(H4,9,10,11) |
InChI Key |
GXEMLCGYXFYYEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


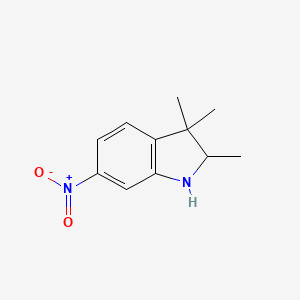

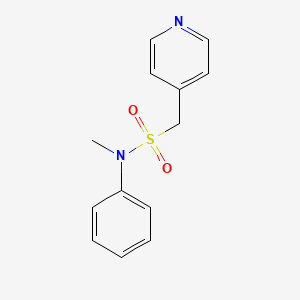
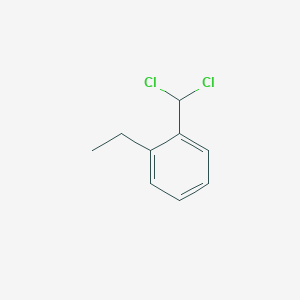
![2-Amino-7,8-dimethoxy-5H-indeno[1,2-d]pyrimidine](/img/structure/B13694286.png)
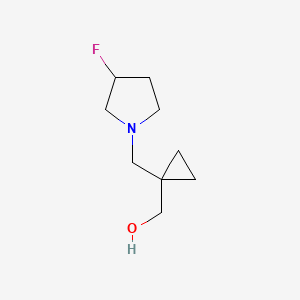
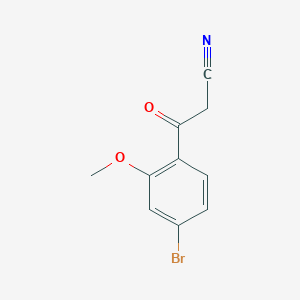

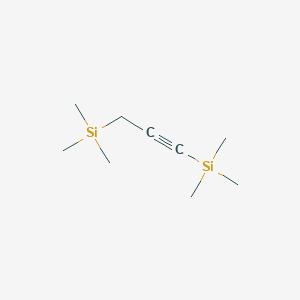
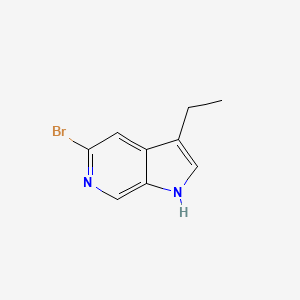
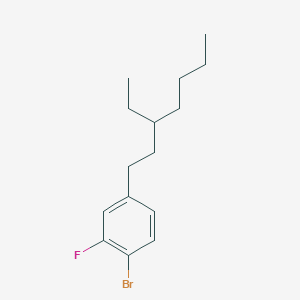
![Dibenzo[b,d]furan-2-yltrimethylsilane](/img/structure/B13694345.png)
